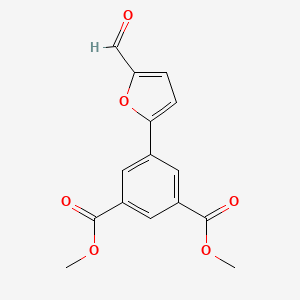

5-(5-甲酰基-2-呋喃基)邻苯二甲酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Degradability Analysis

Dimethyl phthalate esters (DMPEs), including dimethyl isophthalate (DMI), are widely used as plasticizers and additives in various industrial applications due to their ability to enhance the flexibility and softness of plastic products. However, their environmental impact is of significant concern due to their potential as endocrine disruptors and their classification as priority pollutants by the United States Environmental Protection Agency. The degradation of DMPEs, particularly by microbial mineralization, is crucial for mitigating their effects on the environment. While bacterial degradation pathways have been well-documented, the role of fungi in the degradation process is less understood. A study has highlighted the degradation capabilities of a Fusarium species isolated from mangrove sediment, emphasizing the importance of understanding the environmental fate of DMPEs and the potential role of mangrove microorganisms in their degradation .

Synthesis and Activity Analysis

The synthesis of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents has been reported, along with their characterization through various spectroscopic techniques. These novel compounds have demonstrated significant antioxidant and antibacterial activities. For instance, the Co(II) and Zn(II) phthalocyanine complexes exhibited notable DPPH free radical scavenging abilities, while the Co(II) and Cu(II) complexes showed strong ferrous ion chelating activity. Additionally, the antibacterial activities of these phthalocyanine complexes were compared to that of Amikacin, with the Co(II) complex showing a comparable zone of inhibition against Micrococcus luteus .

Molecular Structure and Activity Correlation

The structure-activity relationship of aminophosphonic compounds bearing a 2-furyl moiety has been explored, particularly focusing on their cytotoxic effects on esophageal cancer cell lines. Dimethyl (2-furyl)-N-(2-methoxyphenyl)aminomethylphosphonate was found to induce apoptosis in these cancer cells. The study provides insights into the correlations between the molecular structure of these furan-deriving aminophosphonates and their cytotoxic activities, which could be valuable for the development of new therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate have been investigated. The polymerization process of this AB2 monomer was characterized by unusual molecular weight growth, with the number-average molecular weight reaching a plateau while the weight-average molecular weight continued to increase. This behavior was attributed to intramolecular cyclization and redistribution of polymer chains by ester interchange reactions. The resulting polymers were found to be soluble in common organic solvents and exhibited low intrinsic viscosities. The degree of branching was determined by quantitative 13C NMR spectroscopy and was consistent with theoretical values for a statistical distribution at high conversion .

科学研究应用

合成和化学性质

- 对 5-(1-甲基-1-甲氧羰基甲氧基)邻苯二甲酸二甲酯(一种相关化合物)的合成研究探讨了其制备的最佳条件,包括用甲醇酯化和与 2-氯丙酸甲酯反应。这项研究揭示了该化合物的旋光性和 SN1 反应机理 (Pen,2014)。

光致变色应用

- 对光致变色 1-(2,5-二甲基-3-呋喃基)-1-芴-9-亚乙烯基乙烷(一种与 5-(5-甲酰基-2-呋喃基)邻苯二甲酸二甲酯相关的化合物)的研究表明,该化合物在照射后颜色发生显著变化。这项研究可以为类似化合物的潜在光致变色应用提供见解 (Heller & Jenkins,1984)。

配体化学

- 5-氨基邻苯二甲酸二甲酯(一种结构相关的化合物)被用于形成金 (I) 化学中的模型配合物。这项研究表明 5-(5-甲酰基-2-呋喃基)邻苯二甲酸二甲酯在类似配体应用中具有潜在用途 (Wiedemann、Gamer & Roesky,2009)。

光反应和合成

- 对相关化合物(如 2,6,6-三甲基-5-(2,5-二甲基-3-呋喃基和-3-噻吩基)-3-庚炔-2,5-二醇)的合成和光反应的研究提供了对 5-(5-甲酰基-2-呋喃基)邻苯二甲酸二甲酯在类似光反应应用中的潜力的见解 (Kiji 等人,1995)。

安全和危害

属性

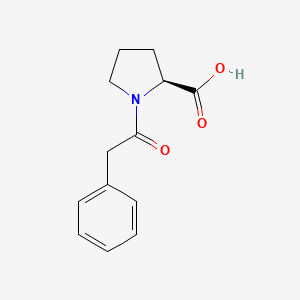

IUPAC Name |

dimethyl 5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-14(17)10-5-9(6-11(7-10)15(18)20-2)13-4-3-12(8-16)21-13/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJXHGDTDJNQEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358317 |

Source

|

| Record name | dimethyl 5-(5-formyl-2-furyl)isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-(5-formyl-2-furyl)isophthalate | |

CAS RN |

591226-59-4 |

Source

|

| Record name | dimethyl 5-(5-formyl-2-furyl)isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)

![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)

![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)